O-Phenyl phosphorodihydrazidothioate
Description
O-Phenyl phosphorodihydrazidothioate is an organophosphorus compound characterized by a phosphorus center bonded to a phenyl group, two hydrazide moieties, and a sulfur atom. Its synthesis involves the reaction of N,N-diethyl O-phenyl phosphoramidic chloride with hydrazine hydrate (99%) in the presence of calcium oxide (CaO) as a solid support. Optimal yields (up to 92%) are achieved under specific conditions: a 1:1:2 molar ratio of reactants, sequential addition of CaO mixed with hydrazine hydrate followed by the phosphoramidic chloride, and mechanical grinding at room temperature .
Properties
CAS No. |
55003-02-6 |
|---|---|
Molecular Formula |
C6H11N4OPS |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
[hydrazinyl(phenoxy)phosphinothioyl]hydrazine |
InChI |
InChI=1S/C6H11N4OPS/c7-9-12(13,10-8)11-6-4-2-1-3-5-6/h1-5H,7-8H2,(H2,9,10,13) |
InChI Key |
LAPIUCXITZBJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=S)(NN)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl phosphorodihydrazidothioate typically involves the reaction of phenylphosphorodichloridothioate with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PhP(S)Cl2+2NH2NH2→PhP(S)(NHNH2)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-Phenyl phosphorodihydrazidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodihydrazidothioate oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of phosphorodihydrazidothioate oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O-Phenyl phosphorodihydrazidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Phenyl phosphorodihydrazidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of specific metabolic processes or the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Organophosphorus compounds with thioate or phosphonothioate groups are widely used as pesticides, fungicides, and intermediates. Below, O-phenyl phosphorodihydrazidothioate is compared to key analogs in terms of structure, synthesis, properties, and bioactivity.
Structural and Functional Analogues
2.1.1 O-Ethyl O-(4-Nitrophenyl) Phenylphosphonothioate (EPN)
- Structure : Contains a phenyl group, O-ethyl, O-4-nitrophenyl, and a sulfur atom.
- Use : Insecticide and acaricide .
- Synthesis: Derived from phosphonothioate precursors via nucleophilic substitution.
- Properties : Low water solubility; stable under acidic conditions.
2.1.2 S-(m-Tolyl) O-Phenyl Ethylphosphonodithioate
- Structure: Features a phenyl group, ethylphosphonodithioate, and m-tolyl substituent.
- Use : Insecticidal activity against Diabrotica species .
- Synthesis: Prepared by refluxing O-phenyl ethylphosphonothionochloride with m-thiocresol and triethylamine in benzene.
- Properties : Melting point 46–48°C; insoluble in water, soluble in acetone .
2.1.3 Sulfide Derivatives of Phenyl Carbamates
- Structure : Retain phenyl carbamate cores with sulfur substitutions.
- Use : Enhanced fungicidal activity against fungal species (e.g., Fusarium, Aspergillus).
- Bioactivity: Sulfur atoms improve cell permeability and reactivity, lowering IC50 values compared to non-sulfur analogs .
Physical and Chemical Properties
Key Research Findings
Synthetic Efficiency : this compound’s synthesis is highly dependent on reagent addition sequence, unlike EPN or S-(m-Tolyl) analogs, which rely on reflux methods .
Role of Sulfur: Sulfur-containing analogs (e.g., sulfide carbamates, phosphonodithioates) exhibit enhanced bioactivity due to improved cell penetration and redox reactivity .
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